N-methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine is a potassium-competitive acid blocker (P-CAB) that acts as a potent inhibitor of gastric acid secretion. [ [] ] It is structurally similar to Vonoprazan, another P-CAB, with the key difference being the replacement of a pyridine ring in Vonoprazan with a fluorophenyl group in this compound. [ [] ] This structural modification contributes to its long duration of action. [ [] ]
The synthesis of vonoprazan impurity typically involves several chemical reactions that can produce various impurities during the manufacturing process of vonoprazan itself. A notable method described in patent literature involves the reaction of specific starting materials under controlled conditions to minimize the formation of impurities, including vonoprazan impurity 1 .
The synthesis may utilize techniques such as:
These methods help in optimizing reaction conditions to reduce the formation of unwanted by-products.
Vonoprazan impurity 1 can participate in various chemical reactions typical for organic compounds, including:
The analysis of these reactions is critical for understanding how this impurity might affect the stability and efficacy of the drug formulation.
The mechanism of action for vonoprazan involves its role as a proton pump inhibitor. Although vonoprazan impurity 1 itself may not have a defined therapeutic action, understanding its formation helps elucidate potential effects on pharmacodynamics when present in trace amounts.
Vonoprazan works by blocking potassium-competitive acid secretion, leading to decreased gastric acid production. The presence of impurities like vonoprazan impurity 1 could theoretically influence this mechanism by altering absorption or metabolism.
Data from analytical methods such as HPLC provide insights into these properties, ensuring that impurities remain within acceptable limits during drug production.
Vonoprazan impurity 1 serves primarily in research settings for:
Process-related impurities like Vonoprazan Impurity 1 originate from incomplete reactions, intermediates, or side reactions during synthesis. In vonoprazan fumarate manufacturing, this impurity arises during sulfonation and condensation steps involving intermediates such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2) and methyl pyridine sulfonate (CAS 1421640-34-7) [1] [6]. Degradation impurities, though not explicitly attributed to Impurity 1 in current literature, form under stress conditions (hydrolysis, oxidation), necessitating stability-indicating methods for monitoring [4] [6]. Their control is critical because:
Impurity Name | CAS No. | Molecular Formula | Origin in Synthesis |
---|---|---|---|
Vonoprazan Impurity 1 | 2416241-95-5 | C₁₇H₁₈FN₃O₂S | Sulfonation/alkylation side product |
Vonoprazan Carbaldehyde | 881674-56-2 | C₁₁H₈FNO | Incomplete oxidation |
Methyl Pyridine Sulfonate | 1421640-34-7 | C₆H₇NO₃S | Esterification intermediate |
Regulatory frameworks (ICH Q3A(R2), Q3B(R2)) mandate stringent identification, reporting, and control of impurities exceeding thresholds (e.g., 0.10% for daily doses ≤2g/day) [3] [6]. Vonoprazan Impurity 1 is subject to:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8